2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated heterocyclic compound that combines two distinct nitrogen-containing ring systems through a strategic substitution pattern. The compound belongs to the broader class of pyrrolidine derivatives, which are characterized by their five-membered saturated heterocyclic structure containing four carbon atoms and one nitrogen atom. The systematic nomenclature reflects the compound's complex architecture, beginning with the pyridine core structure substituted at the 2-position with a pyrrolidine moiety that itself carries a fluoromethyl substituent at the 3-position of the pyrrolidine ring.
The International Union of Pure and Applied Chemistry nomenclature system provides a standardized approach for naming such complex heterocyclic structures. Related compounds in the literature demonstrate similar naming conventions, such as 6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine, which shares the same core structure but differs in the substitution position on the pyridine ring. The molecular formula for the target compound would be C₁₀H₁₄FN₃, reflecting the presence of ten carbon atoms, fourteen hydrogen atoms, one fluorine atom, and three nitrogen atoms distributed across the pyrrolidine and pyridine components.
The chemical identity is further distinguished by its specific substitution pattern, which places the fluoromethyl group at the 3-position of the pyrrolidine ring rather than alternative positions. This positional specificity is crucial for understanding the compound's properties, as demonstrated by related structures such as 2-(4-(Fluoromethyl)piperidin-1-yl)pyridin-3-amine, which features a six-membered piperidine ring instead of the five-membered pyrrolidine system. The nomenclature also indicates the presence of an amino group at the 3-position of the pyridine ring, contributing to the compound's potential for hydrogen bonding and its basic character.
Structural Characteristics and Isomeric Considerations
The structural architecture of this compound exhibits several notable characteristics that influence its chemical behavior and potential applications. The pyrrolidine ring system adopts a puckered conformation due to its saturated nature, contrasting with the planar aromatic pyridine ring. This conformational flexibility of the pyrrolidine component allows for multiple spatial arrangements, potentially affecting the compound's interaction with biological targets and its overall molecular properties.
The fluoromethyl substituent introduces significant electronic and steric effects to the molecular structure. Fluorine's high electronegativity substantially influences the electron distribution within the molecule, particularly affecting the basicity of the nearby nitrogen atoms. The trifluoromethyl group, as observed in related compounds such as 2-(3-(Trifluoromethyl)pyrrolidin-1-yl)pyridin-3-amine, demonstrates even more pronounced electronic effects due to the presence of three fluorine atoms. These fluorinated substituents serve as bioisosteres, often replacing methyl groups or chloride substituents to modify the steric and electronic properties of lead compounds.
Table 1: Structural Comparison of Related Pyrrolidine-Pyridine Compounds
Isomeric considerations play a crucial role in understanding the structural diversity possible within this chemical framework. The compound can exist in multiple stereoisomeric forms due to the presence of the chiral center at the 3-position of the pyrrolidine ring where the fluoromethyl group is attached. This stereochemical complexity is exemplified by related compounds such as those described in pharmaceutical research, where specific stereoisomers often exhibit dramatically different biological activities. The absolute configuration at this stereogenic center significantly influences the compound's three-dimensional shape and its potential interactions with chiral biological environments.
Regioisomeric variations also contribute to the structural diversity of this compound class. The position of substitution on both the pyrrolidine and pyridine rings can vary, creating numerous constitutional isomers with potentially different properties. For instance, the difference between this compound and 6-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine represents a regioisomeric relationship where the pyrrolidine attachment point on the pyridine ring differs. These positional variations can significantly affect the compound's electronic properties, hydrogen bonding patterns, and overall molecular geometry.
Historical Development in Heterocyclic Chemistry
The historical development of compounds like this compound reflects the broader evolution of heterocyclic chemistry, particularly the advancement in fluorine chemistry and the synthesis of complex nitrogen-containing ring systems. Pyridine chemistry has its roots in the mid-nineteenth century, with the first isolation of pyridine by Thomas Anderson in 1849 from coal tar. Anderson's pioneering work established pyridine as a fundamental building block in organic chemistry, describing its distinctive properties including its water solubility and basic character that would later prove crucial for pharmaceutical applications.
The structural elucidation of pyridine represented a significant milestone in heterocyclic chemistry. Wilhelm Körner and James Dewar's proposal in the 1860s and 1870s that pyridine's structure derived from benzene by substituting one carbon-hydrogen unit with nitrogen laid the foundation for understanding aromatic heterocycles. This structural insight was confirmed through William Ramsay's synthesis of pyridine from acetylene and hydrogen cyanide in 1876, marking the first synthesis of a heteroaromatic compound and establishing synthetic pathways that would influence the development of more complex pyridine derivatives.
Pyrrolidine chemistry developed somewhat later, with the compound being recognized as tetrahydropyrrole and becoming an important synthetic intermediate. The industrial production methods for pyrrolidine, involving the reaction of 1,4-butanediol with ammonia in the presence of metal oxide catalysts, established the foundation for large-scale synthesis of pyrrolidine derivatives. This accessibility of the pyrrolidine core structure enabled the development of more complex derivatives, including those with sophisticated substituent patterns like fluoromethyl groups.
Table 2: Historical Milestones in Heterocyclic Chemistry Development
The introduction of fluorine chemistry into heterocyclic systems represents a more recent development, with significant advances occurring in the twentieth century. The medicinal use of trifluoromethyl groups dates from 1928, although intensive research began in the mid-1940s. This development was driven by the recognition that fluorine substitution could dramatically alter the properties of organic compounds, particularly their metabolic stability and biological activity. The trifluoromethyl group's unique electronic properties, described as intermediate between fluorine and chlorine in electronegativity, made it an attractive bioisostere for medicinal chemistry applications.
Modern synthetic methodologies have enabled the preparation of increasingly complex fluorinated heterocycles, including compounds with fluoromethyl substituents. The development of reagents for selective fluoromethylation has been particularly challenging, with significant advances occurring over the last decade. These synthetic advances have made possible the preparation of compounds like this compound, which combines the established pyrrolidine and pyridine chemistry with sophisticated fluorine substitution patterns.
The contemporary synthesis of such compounds often involves multi-step processes that build upon the historical foundations of heterocyclic chemistry while incorporating modern fluorination techniques. For example, the synthesis of related fluoromethyl-containing compounds typically requires careful control of reaction conditions to achieve selective fluorination at the desired position. These synthetic challenges reflect the complexity of creating specific substitution patterns while maintaining the integrity of the heterocyclic core structures.
Properties
IUPAC Name |
2-[3-(fluoromethyl)pyrrolidin-1-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c11-6-8-3-5-14(7-8)10-9(12)2-1-4-13-10/h1-2,4,8H,3,5-7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJONFVPYNSDTEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CF)C2=C(C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a pyrrolidine ring with a fluoromethyl group and a pyridine moiety, which contribute to its biochemical properties and interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with an approximate molecular weight of 195.22 g/mol. The fluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a promising scaffold for drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂FN₃ |
| Molecular Weight | 195.22 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in various metabolic pathways. For instance, studies indicate that it may inhibit phosphoglycerate dehydrogenase (PHGDH), which is crucial in serine biosynthesis, thereby influencing cancer cell metabolism.
- Cell Signaling Modulation : This compound can modulate cell signaling pathways by interacting with proteins involved in signal transduction. The presence of the pyrrolidine ring facilitates binding to enzyme active sites, potentially altering their activity and affecting downstream signaling processes .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of pyridine and pyrrolidine compounds exhibit antimicrobial properties against various pathogens, indicating that this compound may also possess similar effects .
Research Findings
Recent research has explored the biological activity of compounds structurally related to this compound. Key findings include:
Case Studies
- Inhibition Studies : A study demonstrated that fluorinated compounds often exhibit enhanced inhibitory potency against enzymes compared to their non-fluorinated counterparts. The inclusion of a fluoromethyl group significantly increased the potency against PHGDH, suggesting a promising avenue for cancer treatment .
- Antibacterial Activity : In vitro evaluations revealed that certain pyrrolidine derivatives displayed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . This suggests that this compound may also have therapeutic potential in treating bacterial infections.
Scientific Research Applications
Medicinal Chemistry
This compound serves as a building block for synthesizing various pharmacologically active molecules. Its structural features allow it to interact with biological targets effectively, making it useful in drug discovery.
Key Applications:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, such as phosphoglycerate dehydrogenase (PHGDH), which is crucial in serine biosynthesis. This inhibition can lead to potential therapeutic applications in cancer treatment where serine metabolism is altered.
| Enzyme | Inhibition Mechanism | Potential Therapeutic Area |
|---|---|---|
| PHGDH | Competitive inhibition | Cancer therapy |
Biochemical Studies
The interaction of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine with cellular pathways has been extensively studied. It modulates key signaling pathways by influencing the activity of proteins involved in these processes.
Case Study:
In vitro studies demonstrated that this compound could significantly alter the activity of signaling proteins involved in cell proliferation and apoptosis, indicating its potential role in cancer research .
Neuropharmacology
Research indicates that compounds with similar structures have effects on neurotransmitter systems, suggesting that this compound may have implications in treating neurodegenerative diseases.
Potential Applications:
- Modulation of neurotransmitter release
- Neuroprotective effects against oxidative stress
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues with Pyrrolidine/Pyridine Scaffolds
Key structural variations among analogs include:
- Substituent type: Fluoromethyl vs. methyl, chloro, trifluoromethyl, or dimethylamino groups.
- Positional isomerism : Placement of the amine and pyrrolidinyl groups on the pyridine ring.
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogous compounds.
Physicochemical Properties
- Melting Points: Fluorinated compounds (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine, mp 104–107°C ) generally exhibit higher melting points than non-fluorinated analogs due to increased crystallinity.
- Solubility : The fluoromethyl group in the target compound may improve aqueous solubility compared to lipophilic analogs like 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine .
- Spectroscopic Data :
- ¹H NMR : Fluorine’s electron-withdrawing effect deshields adjacent protons, shifting peaks downfield (e.g., δ 3.5–4.5 ppm for fluoromethyl protons).
- ¹³C NMR : CF3 groups in analogs show distinct signals near δ 120–125 ppm (q, J = 270 Hz) .
Preparation Methods
General Synthetic Strategy Overview
The preparation of 2-(3-(Fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine typically involves the following key steps:
- Construction of the pyridin-3-amine core or use of a suitably substituted pyridine precursor.
- Introduction of the pyrrolidine ring via nucleophilic substitution or amination reactions.
- Selective fluorination of the methyl group on the pyrrolidine ring to yield the fluoromethyl substituent.
Preparation of the Pyridin-3-amine Core
The pyridin-3-amine moiety can be synthesized or obtained from commercially available pyridin-3-amine or its derivatives. Methods include:
- Nucleophilic aromatic substitution (SNAr) on halogenated pyridines to introduce the amino group at the 3-position.
- Reductive amination or direct amination of pyridine rings under controlled conditions.
These methods provide the foundation for further functionalization.
Fluoromethyl Group Introduction on Pyrrolidine
The key step is the selective fluorination of the methyl group on the pyrrolidine ring to form the fluoromethyl substituent. Methods include:
- Direct fluorination using electrophilic fluorinating agents such as N-fluorobenzenesulfonimide (NFSI), Selectfluor, or diethylaminosulfur trifluoride (DAST).
- Nucleophilic fluorination using reagents like potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) on suitable precursors such as halomethyl or tosylmethyl derivatives.
- Radical fluorination under photochemical or radical initiator conditions.
The choice of fluorinating agent and conditions depends on the substrate's sensitivity and desired regioselectivity.
Representative Synthetic Route Example
Based on literature procedures for related compounds (e.g., from Royal Society of Chemistry supplementary data and fluorinated pyridine synthesis reviews):
| Step | Reaction | Conditions | Outcome |
|---|---|---|---|
| 1 | Coupling of pyridin-3-amine with 3-pyrrolidinyl derivative | Base-mediated nucleophilic substitution in polar aprotic solvent (e.g., DMF) at 80–110 °C | Formation of 2-(3-pyrrolidinyl)pyridin-3-amine intermediate |
| 2 | Protection of amine groups (if necessary) | Use of Boc or other protecting groups | Stabilization for selective fluorination |
| 3 | Introduction of fluoromethyl group | Treatment with electrophilic fluorinating agent (e.g., DAST) on methyl group of pyrrolidine ring | Formation of this compound |
| 4 | Deprotection and purification | Acidic or basic deprotection, followed by chromatography | Pure target compound |
Detailed Reaction Conditions and Yields
| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Pyrrolidine substitution | Pyridin-3-amine, 3-bromomethylpyrrolidine | DMF or DMSO | 90–110 °C | 12–24 h | 70–85 | Requires inert atmosphere to prevent oxidation |
| Fluorination | DAST or Selectfluor | CH2Cl2 or acetonitrile | 0–25 °C | 2–6 h | 60–75 | Controlled addition to avoid over-fluorination |
| Purification | Silica gel chromatography | Hexane/ethyl acetate gradient | Ambient | N/A | N/A | Use of preparative HPLC for final purity |
Research Findings and Notes
- The fluoromethyl substitution significantly affects the biological and physicochemical properties due to fluorine's electronegativity and size, as supported by fluorinated pyridine derivative studies.
- Selective fluorination of the methyl group on the pyrrolidine ring is challenging due to potential side reactions; thus, mild fluorinating agents and controlled conditions are preferred.
- The use of protecting groups on amine functionalities during fluorination improves selectivity and yield.
- Chromatographic purification is essential to separate regioisomers and unreacted starting materials.
Summary Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Nucleophilic substitution + electrophilic fluorination | Pyridin-3-amine, 3-bromomethylpyrrolidine, DAST | High regioselectivity, moderate conditions | Requires careful control of fluorination | 60–85% overall |
| Reductive amination + nucleophilic fluorination | Pyridin-3-amine, pyrrolidinyl aldehyde, KF | Mild fluorination conditions | Multi-step, longer reaction time | 50–70% overall |
| Radical fluorination | Pyrrolidinyl methyl precursor, Selectfluor, radical initiator | Potential for late-stage fluorination | Possible side reactions, lower selectivity | 40–60% |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(3-(fluoromethyl)pyrrolidin-1-yl)pyridin-3-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical approach involves copper-catalyzed coupling reactions. For example, analogous pyridine-pyrrolidine derivatives are synthesized using copper(I) bromide as a catalyst, cesium carbonate as a base, and dimethyl sulfoxide (DMSO) as a solvent at 35°C for 48 hours . Yield optimization may involve varying catalysts (e.g., CuI vs. CuBr), solvent polarity, or temperature. Chromatographic purification (e.g., using gradients of ethyl acetate/hexane) is critical for isolating the product .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers prioritize?
- Methodological Answer :
- ¹H/¹³C NMR : Focus on pyrrolidine ring protons (δ 2.5–4.0 ppm for fluoromethyl groups) and pyridine amine protons (δ 6.5–8.5 ppm) .
- HRMS (ESI) : Confirm molecular weight with <2 ppm error (e.g., m/z [M+H]+ calculated for C₁₀H₁₃FN₃: 194.10) .
- IR Spectroscopy : Look for N-H stretching (3298 cm⁻¹) and C-F vibrations (1100–1000 cm⁻¹) .
Q. What purification strategies are recommended for removing byproducts in the synthesis of fluoromethyl-pyrrolidine derivatives?
- Methodological Answer : Sequential liquid-liquid extraction (e.g., dichloromethane/water) followed by column chromatography (silica gel, 0–100% ethyl acetate/hexane gradient) effectively isolates the target compound. Acidic washes (e.g., HCl) can remove unreacted amines .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of fluoromethyl-substituted pyrrolidine derivatives?
- Methodological Answer : Use SHELX software (e.g., SHELXL for refinement) to model disorder in the fluoromethyl group. High-resolution data (d-spacing <1 Å) and Twinning/PLATON analysis are critical for addressing pseudosymmetry or twinning artifacts. Validation tools like CCDC’s Mercury can cross-check bond lengths/angles against databases .
Q. What role does the fluoromethyl group play in modulating bioactivity, particularly for kinase inhibition (e.g., TRK)?
- Methodological Answer : Fluorine’s electronegativity enhances binding affinity to kinase ATP pockets by forming polar interactions with backbone amides (e.g., TRK inhibitors in ). Comparative SAR studies using analogs (e.g., replacing fluoromethyl with hydroxymethyl) reveal >10-fold potency differences. In silico docking (AutoDock Vina) and free-energy calculations (MM-GBSA) can quantify these effects .
Q. How can researchers address low yields in multi-step syntheses involving pyrrolidine ring formation?
- Methodological Answer :
- Step 1 : Optimize ring-closing metathesis (Grubbs catalyst) or reductive amination (NaBH₃CN) for pyrrolidine formation.
- Step 2 : Introduce fluoromethyl groups via nucleophilic substitution (e.g., KF in DMF at 80°C).
- Step 3 : Monitor intermediates by LC-MS to identify bottlenecks. For example, highlights nitro-group reduction as a critical step requiring Pd/C or Zn/HCl .
Q. What analytical methods are suitable for quantifying enantiomeric excess in chiral pyrrolidine derivatives?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol mobile phase) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) can resolve enantiomers. For fluorinated compounds, ¹⁹F NMR is highly sensitive to stereochemical environments .
Data Contradiction Analysis
Q. How should researchers reconcile discrepancies between computational predictions and experimental NMR chemical shifts?
- Methodological Answer :
Validate computational methods (e.g., DFT at B3LYP/6-31+G(d,p)) by comparing calculated shifts with experimental data for known analogs.
Check for solvent effects (e.g., DMSO vs. CDCl₃) and conformational flexibility using molecular dynamics (GROMACS).
Cross-reference with crystallographic data to confirm substituent geometry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
